molecular formula C21H16ClF3N2O5S B3509731 Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(furan-2-amido)-4-methylthiophene-3-carboxylate

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(furan-2-amido)-4-methylthiophene-3-carboxylate

Cat. No.: B3509731
M. Wt: 500.9 g/mol
InChI Key: PAYOVBDFKWMPKQ-UHFFFAOYSA-N
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Description

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(furan-2-amido)-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted with:

  • A methyl group at position 4,
  • An ethoxycarbonyl ester at position 3,
  • A carbamoyl group linked to a 2-chloro-5-(trifluoromethyl)phenyl moiety at position 5,
  • A furan-2-amido substituent at position 2.

This compound belongs to a class of thiophene carboxylates widely explored in medicinal and agrochemical research due to their structural versatility and bioactivity.

Properties

IUPAC Name

ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-2-(furan-2-carbonylamino)-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O5S/c1-3-31-20(30)15-10(2)16(33-19(15)27-17(28)14-5-4-8-32-14)18(29)26-13-9-11(21(23,24)25)6-7-12(13)22/h4-9H,3H2,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYOVBDFKWMPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(furan-2-amido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with a suitable aldehyde.

    Attachment of the Phenyl Group: The phenyl group, substituted with chloro and trifluoromethyl groups, is attached through a coupling reaction, such as Suzuki-Miyaura coupling.

    Carbamoylation and Esterification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(furan-2-amido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of alcohols from the carbonyl groups.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(furan-2-amido)-4-methylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(furan-2-amido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances its binding affinity and metabolic stability, while the thiophene and furan rings contribute to its overall electronic properties.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs. Chloro/Methoxy Groups : The trifluoromethyl group in the target compound improves lipophilicity (logP ≈ 3.8 predicted) compared to methoxy (logP ≈ 2.5) or chloro (logP ≈ 3.0) analogues, enhancing membrane permeability .
  • Furan-2-amido vs. Benzamido : The furan ring (electron-rich) may facilitate stronger interactions with aromatic residues in enzymes compared to benzamido groups .

Biological Activity

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(furan-2-amido)-4-methylthiophene-3-carboxylate is a complex organic compound notable for its diverse functional groups, which suggest potential biological activity. The compound features a thiophene core, a chloro group, and a trifluoromethyl group, all of which contribute to its reactivity and pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C25H22ClF3N2O4S
  • Molar Mass : 538.97 g/mol
  • Structure : The compound's structure includes a thiophene ring with various substituents that enhance its reactivity and biological profile.

Biological Activity Overview

Compounds containing thiophene moieties are often investigated for their pharmacological properties. This compound has shown potential in various biological assays, particularly in the following areas:

  • Antitumor Activity : Thiophene derivatives have been reported to exhibit significant antitumor properties. For instance, similar compounds have demonstrated efficacy against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells .
  • Enzyme Inhibition : The structural features of this compound suggest it may act as an inhibitor for certain enzymes involved in tumor progression. The presence of the trifluoromethyl group is known to enhance binding affinity in enzyme-inhibitor interactions .
  • Mechanisms of Action : Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells and disrupt cell cycle progression, particularly at the G2/M phase .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiophene derivatives similar to this compound:

Table 1: Summary of Biological Activities

StudyCompoundActivityCell LineIC50 Value
Compound 9uAntitumorA5490.35 μM
Compound 9uAntitumorMCF-73.24 μM
Compound 9uAntitumorPC-35.12 μM
Various ThiophenesEnzyme InhibitionEGFR KinaseVaries

Mechanistic Insights

The unique combination of functional groups in this compound may enhance its biological activity compared to simpler thiophene derivatives. The chloro and trifluoromethyl groups are known to influence lipophilicity and electronic properties, potentially improving cellular uptake and target interaction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(furan-2-amido)-4-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(furan-2-amido)-4-methylthiophene-3-carboxylate

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